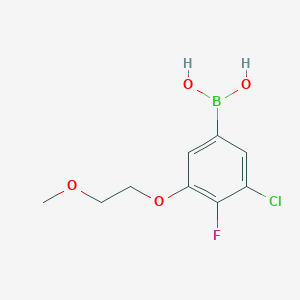
3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related boronic acid derivatives often involves lithium-halogen exchange reactions followed by treatment with triisopropylborate. Suzuki cross-coupling reactions are pivotal, allowing for the creation of heteroarylpyrimidines, showcasing the versatility and utility of boronic acids in complex organic synthesis processes (Saygılı, Batsanov, & Bryce, 2004).
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is characterized by their boronic acid group attached to aromatic rings, which can significantly affect their chemical reactivity and physical properties. X-ray crystallography reveals detailed structural features, including bond lengths and angles, essential for understanding the reactivity and potential applications of these compounds (Li, 2009).
Chemical Reactions and Properties
Boronic acids participate in various chemical reactions, including Suzuki-Miyaura coupling, which is extensively used in the synthesis of complex organic molecules. Their ability to form stable covalent bonds with heteroatoms makes them valuable in creating biologically active compounds and materials with specific functionalities (Troegel, Möller, Burschka, & Tacke, 2009).
Scientific Research Applications
Fluorescence Quenching Mechanism Studies
Research into boronic acid derivatives, including compounds similar to 3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid, has shown applications in studying fluorescence quenching mechanisms. The fluorescence quenching of certain boronic acid derivatives by aniline has been explored through steady-state fluorescence measurements, revealing insights into the quenching mechanisms active in these systems, which could be useful in developing fluorescence-based sensors and assays (Geethanjali, Nagaraja, & Melavanki, 2015).
Ortho-Directing Agents in Arylboronic Acids
Arylboronic acids, sharing a core structure with 3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid, have been used as ortho-directing agents in C-H silylation. This process, facilitated by specific directing agents, allows for the regioselective modification of arylboronic acids, showcasing their utility in complex organic synthesis and potentially in the development of new materials and molecules (Ihara & Suginome, 2009).
Building Blocks for Silicon-Containing Drugs
Derivatives of phenylboronic acids, akin to 3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid, have been identified as potential building blocks for the synthesis of silicon-containing drugs. These compounds offer a versatile foundation for the development of novel therapeutics, highlighting the importance of boronic acids in medicinal chemistry and drug design (Troegel et al., 2009).
Supramolecular Assemblies
Phenylboronic acids have been utilized in the design and synthesis of supramolecular assemblies, forming structures due to hydrogen bonding interactions. These assemblies have implications in the development of new materials with potential applications in catalysis, sensing, and separation technologies (Pedireddi & Seethalekshmi, 2004).
Novel Anticancer Agents
Research into phenylboronic acid and benzoxaborole derivatives has demonstrated their potential as novel anticancer agents. These compounds exhibit antiproliferative and proapoptotic activities, indicating their promise in experimental oncology. The study of their mechanism of action could lead to the development of new therapeutic strategies against cancer (Psurski et al., 2018).
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
The formation of new carbon-carbon bonds via suzuki-miyaura cross-coupling can lead to the synthesis of various biologically active compounds . These compounds can then interact with various biochemical pathways, depending on their structure and properties.
Pharmacokinetics
The pharmacokinetic properties of boronic acids can vary widely depending on their structure and the presence of functional groups .
Result of Action
The products of suzuki-miyaura cross-coupling reactions can have various effects, depending on their structure and the biological targets they interact with .
Action Environment
Factors such as ph, temperature, and the presence of other chemicals can affect the stability and reactivity of boronic acids .
properties
IUPAC Name |
[3-chloro-4-fluoro-5-(2-methoxyethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClFO4/c1-15-2-3-16-8-5-6(10(13)14)4-7(11)9(8)12/h4-5,13-14H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTOKEQVAJDUFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)F)OCCOC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

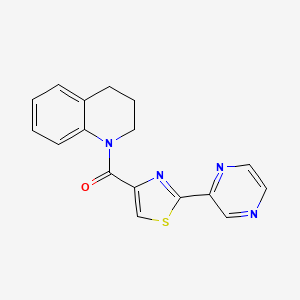
![5-[4-(Pyrrolidine-1-sulfonyl)-phenyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B2494271.png)
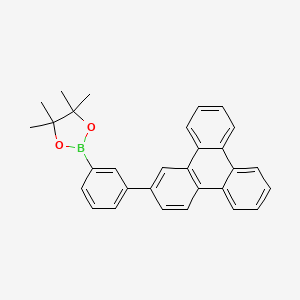

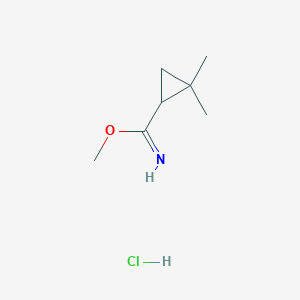
![4-[(2,4-difluoroanilino)methylidene]-3-phenyl-1H-pyrazol-5-one](/img/structure/B2494282.png)

![N-[4-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2494284.png)
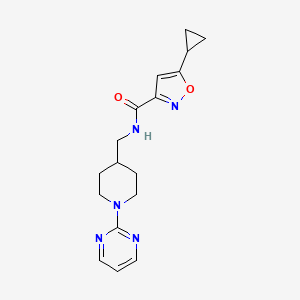

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2494289.png)
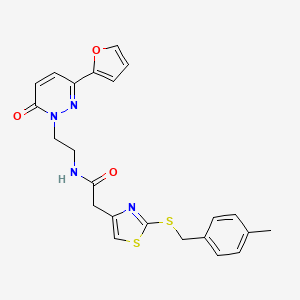
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2494291.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2494292.png)